

Application Notes and Protocols for VTP50469 Fumarate in Preclinical Research

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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B15568847

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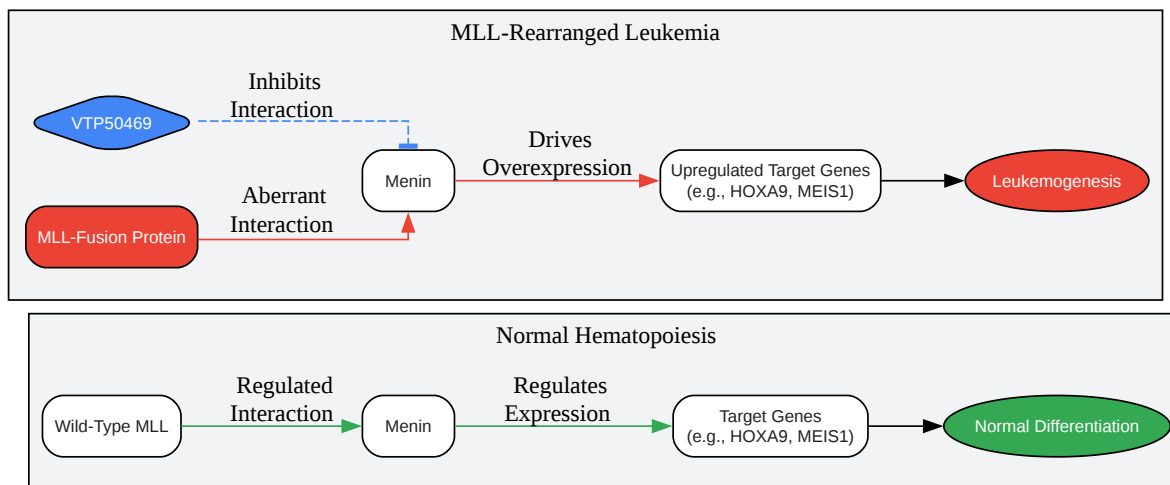
For Researchers, Scientists, and Drug Development Professionals

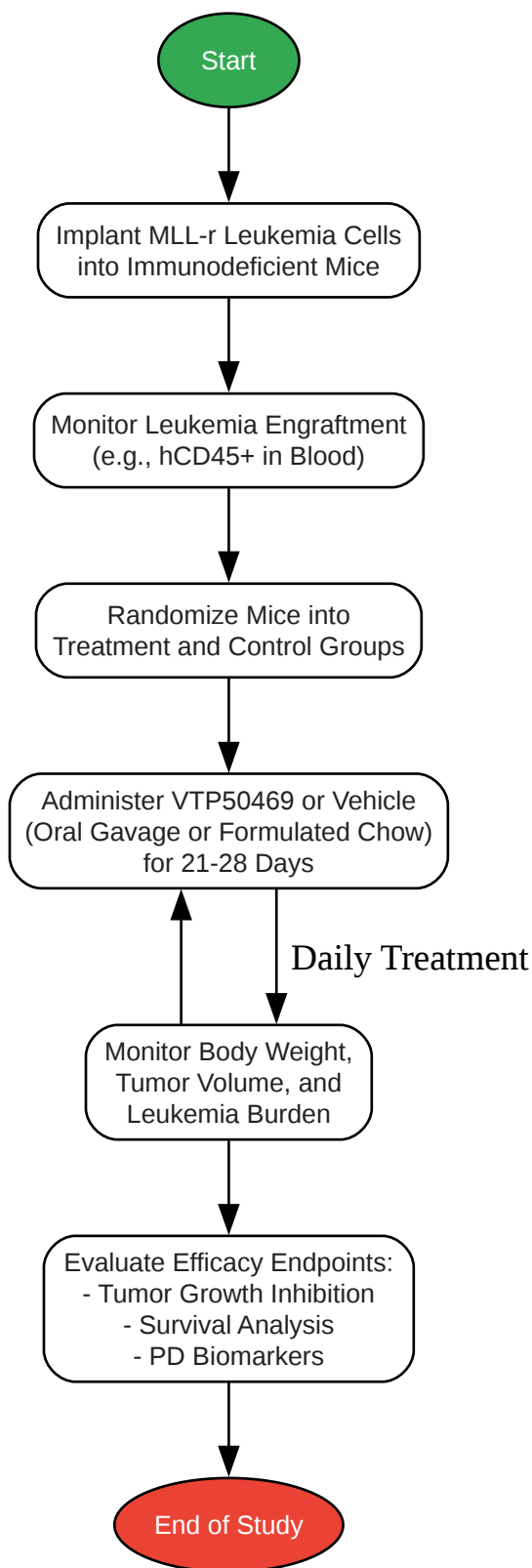
Introduction

VTP50469 fumarate is a potent and highly selective, orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a binding affinity (K_i) of 104 pM.^[1]^[2] It has demonstrated significant anti-leukemia activity in preclinical models, particularly in leukemias with MLL gene rearrangements (MLL-r).^[1]^[3]^[4] MLL-r leukemias are aggressive hematological malignancies common in infants, and account for 5-10% of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cases.^[4]^[5] VTP50469 acts by disrupting the critical interaction between Menin and the MLL fusion protein, which is essential for the leukemogenic gene expression program.^[1]^[3] This document provides a summary of recommended dosages, experimental protocols, and key data from preclinical studies to guide researchers in their investigation of VTP50469.

Mechanism of Action

VTP50469 functions by displacing Menin from chromatin-associated protein complexes.^[1]^[3] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to chromatin, leading to the inappropriate expression of target genes such as HOXA9 and MEIS1, which drives leukemogenesis.^[3] By inhibiting the Menin-MLL interaction, VTP50469 leads to the eviction of Menin and other critical proteins like DOT1L from chromatin at select gene loci.^[3]^[4] This results in the downregulation of MLL fusion target gene expression, inducing differentiation and apoptosis in leukemia cells.^[1]^[3]





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